6,8-Dimethylflavone
Overview
Description
6,8-Dimethylflavone is a type of flavone, a class of compounds known for their diverse range of biological activities . It is a monohydroxyflavone that is flavone substituted by a hydroxy group at position 7, a methoxy group at position 5 and methyl groups at positions 6 and 8 .
Molecular Structure Analysis
The molecular formula of 6,8-Dimethylflavone is C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da . The structure includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
6,8-Dimethylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 420.6±45.0 °C at 760 mmHg, and a flash point of 194.0±22.3 °C . It has a molar refractivity of 73.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 211.8±3.0 cm3 .Scientific Research Applications
Neuroprotective Effects in Multiple Sclerosis : Dimethylfumarate, a compound related to 6,8-Dimethylflavone, has been found to activate the Nrf2 antioxidant pathway. This action potentially benefits patients with multiple sclerosis by improving the disease course and maintaining tissue integrity (Linker et al., 2011).
Antiviral Activity : A study on 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone highlighted its potent activity against poliovirus type 1 and other rhinovirus serotypes. Notably, this compound demonstrated no mutagenicity in the Ames test up to a concentration of 2.5 mg (De Meyer et al., 1991).
Cancer Prevention : The topical application of 7,8-benzoflavone, another related compound, has shown significant reduction in tumor initiation in mouse skin, suggesting a role in skin cancer prevention (Pyerin & Hecker, 1980). Moreover, compounds from Bougainvillea spectabilis, including new flavones related to 6,8-Dimethylflavone, have shown cytotoxic activity against cancer cell lines (Do et al., 2017).
Anti-inflammatory Properties : Studies have revealed that 2'-hydroxychalcones and flavones, including derivatives of 6,8-Dimethylflavone, can serve as potent anti-inflammatory agents. Specifically, chalcone 3b exhibited the most significant effects in this regard (Ballesteros et al., 1995).
Antitumor Activity : The antitumor activity of 5,6-dimethylxanthenone-4-acetic acid, related to 6,8-Dimethylflavone, has been enhanced by repeated doses, indicating its potential in cancer therapy (Philpott et al., 2004).
Future Directions
The future research directions for 6,8-Dimethylflavone could involve further exploration of its biological activities and potential therapeutic applications. For instance, one study suggests that compounds similar to 6,8-Dimethylflavone have high probability of permeation through the blood–brain barrier to reach the central nervous system .
properties
IUPAC Name |
6,8-dimethyl-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVURZOAATBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364763 | |
Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethylflavone | |
CAS RN |
104213-91-4 | |
Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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